[1-(4-Chlorophenyl)-2-phenylethyl]carbamodithioic acid
Description
[1-(4-Chlorophenyl)-2-phenylethyl]carbamodithioic acid: is an organic compound that features a unique structure with a chlorophenyl group and a phenylethyl group attached to a carbamodithioic acid moiety
Properties
CAS No. |
62298-56-0 |
|---|---|
Molecular Formula |
C15H14ClNS2 |
Molecular Weight |
307.9 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-2-phenylethyl]carbamodithioic acid |
InChI |
InChI=1S/C15H14ClNS2/c16-13-8-6-12(7-9-13)14(17-15(18)19)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H2,17,18,19) |
InChI Key |
DYHZWSHMCYCONX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Cl)NC(=S)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)-2-phenylethyl]carbamodithioic acid typically involves the reaction of 4-chlorobenzyl chloride with phenylethylamine to form an intermediate, which is then reacted with carbon disulfide and a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dichloromethane, and toluene.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, [1-(4-Chlorophenyl)-2-phenylethyl]carbamodithioic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on different biological systems .
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development due to its unique chemical structure and potential pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of [1-(4-Chlorophenyl)-2-phenylethyl]carbamodithioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes .
Comparison with Similar Compounds
[1-(4-Bromophenyl)-2-phenylethyl]carbamodithioic acid: Similar structure with a bromine atom instead of chlorine.
[1-(4-Methylphenyl)-2-phenylethyl]carbamodithioic acid: Similar structure with a methyl group instead of chlorine.
[1-(4-Nitrophenyl)-2-phenylethyl]carbamodithioic acid: Similar structure with a nitro group instead of chlorine.
Uniqueness: The uniqueness of [1-(4-Chlorophenyl)-2-phenylethyl]carbamodithioic acid lies in its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the chlorophenyl group influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
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